molecular formula C20H16N4O5S B2530736 N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide CAS No. 1019170-34-3

N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide

Cat. No.: B2530736
CAS No.: 1019170-34-3
M. Wt: 424.43
InChI Key: XXLFEFBJVSLUTB-UHFFFAOYSA-N
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Description

N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide is a complex organic compound that features a benzothiadiazine ring system

Scientific Research Applications

N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: It is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific functionalities.

Future Directions

The future directions of research on “N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide” and similar compounds are promising. The main area of interest is in the search for antihypertensives . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost .

Mechanism of Action

Target of Action

The primary target of N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide is the enzyme beta-secretase 1 (BACE1) and beta-secretase 2 (BACE2) . These enzymes are involved in the cleavage of amyloid precursor protein (APP), a process that is implicated in the development of Alzheimer’s disease .

Mode of Action

This compound interacts with BACE1 and BACE2 by binding to their active sites . This binding inhibits the activity of these enzymes, preventing them from cleaving APP . The compound’s interaction with BACE1 and BACE2 is selective, which is achieved through the displacement of a water molecule in the active site .

Biochemical Pathways

By inhibiting BACE1 and BACE2, this compound affects the amyloidogenic pathway . This pathway involves the cleavage of APP into amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer’s disease patients . By inhibiting this pathway, the compound can potentially reduce the formation of these plaques .

Pharmacokinetics

The compound’s selective interaction with bace1 and bace2 suggests that it may have good bioavailability and selectivity .

Result of Action

The molecular effect of this compound is the inhibition of BACE1 and BACE2 . This inhibition prevents the cleavage of APP into amyloid-beta peptides . On a cellular level, this could potentially reduce the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s interaction with bace1 and bace2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Acetylation: The benzothiadiazine intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated intermediate undergoes amidation with 4-aminophenyl furan-2-carboxamide under suitable conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide Derivatives: These compounds share the benzothiadiazine ring system and exhibit similar biological activities.

    Furan-2-carboxamide Derivatives: Compounds with the furan-2-carboxamide moiety also show comparable properties.

Uniqueness

N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide is unique due to the combination of the benzothiadiazine and furan-2-carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[4-[[2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetyl]amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S/c25-19(12-18-23-15-4-1-2-6-17(15)30(27,28)24-18)21-13-7-9-14(10-8-13)22-20(26)16-5-3-11-29-16/h1-11H,12H2,(H,21,25)(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLFEFBJVSLUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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